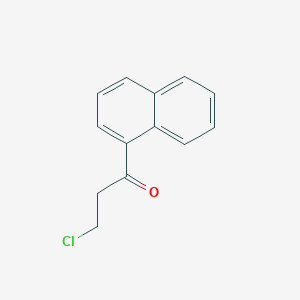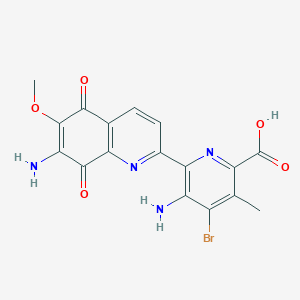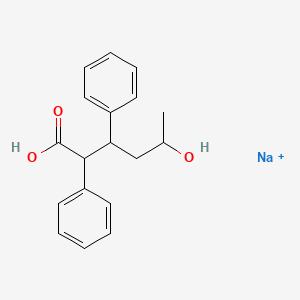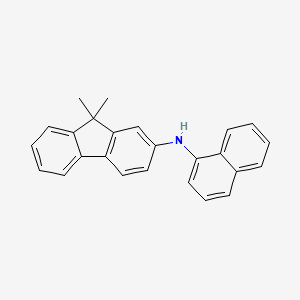![molecular formula C22H22O3 B14000046 2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione CAS No. 53608-00-7](/img/structure/B14000046.png)
2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione is a complex organic compound known for its versatile applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an indene-1,3-dione core substituted with a hydroxy-dipropan-2-yl-phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione typically involves the condensation of an aromatic aldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial production to ensure efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the indene-1,3-dione core can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield aldehydes or ketones, while reduction of the carbonyl groups can produce alcohols .
Aplicaciones Científicas De Investigación
2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the indene-1,3-dione core can act as an electron acceptor in various chemical processes. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties but lacking the hydroxy-dipropan-2-yl-phenyl group.
Indanone: Another related compound used in the design of biologically active molecules.
Uniqueness
The uniqueness of 2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
53608-00-7 |
|---|---|
Fórmula molecular |
C22H22O3 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C22H22O3/c1-12(2)17-9-14(10-18(13(3)4)22(17)25)11-19-20(23)15-7-5-6-8-16(15)21(19)24/h5-13,25H,1-4H3 |
Clave InChI |
BNXHOASWMHXZOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=C2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)


![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
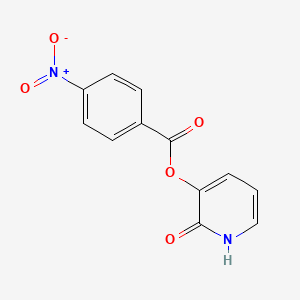
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)

![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)
